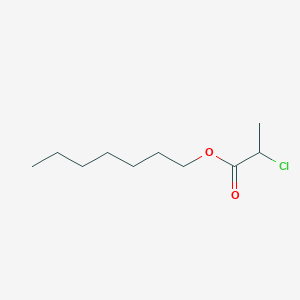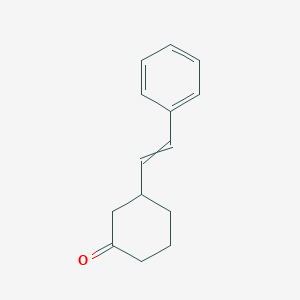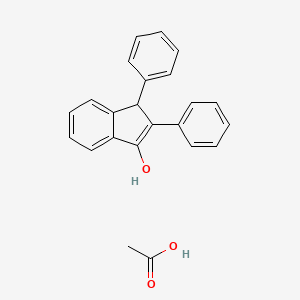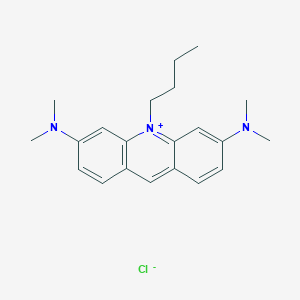
but-2-enedioic acid;1,3-dimethyl-7H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
But-2-enedioic acid;1,3-dimethyl-7H-purine-2,6-dione is a compound that combines the properties of but-2-enedioic acid and 1,3-dimethyl-7H-purine-2,6-dione It is a key intermediate in the citric acid cycle in cellular respiration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of but-2-enedioic acid can be achieved through the catalytic isomerization of maleic acid. Maleic acid is heated in the presence of a catalyst such as hydrochloric acid to yield but-2-enedioic acid. The reaction conditions typically involve temperatures around 150°C.
1,3-dimethyl-7H-purine-2,6-dione can be synthesized through the methylation of xanthine. The reaction involves the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction conditions include refluxing the mixture at elevated temperatures.
Industrial Production Methods
Industrially, but-2-enedioic acid is produced by the catalytic oxidation of benzene or butane. The process involves the use of vanadium pentoxide as a catalyst at high temperatures.
1,3-dimethyl-7H-purine-2,6-dione is produced industrially by the chemical synthesis from dimethylurea and ethyl cyanoacetate. The reaction involves multiple steps, including cyclization and methylation, under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions
But-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form maleic anhydride.
Reduction: It can be reduced to form succinic acid.
Addition: It can undergo addition reactions with halogens and hydrogen.
1,3-dimethyl-7H-purine-2,6-dione undergoes:
Oxidation: It can be oxidized to form 1,3-dimethyluric acid.
Reduction: It can be reduced to form 1,3-dimethylxanthine.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation of but-2-enedioic acid: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction of but-2-enedioic acid: Common reagents include sodium borohydride and lithium aluminum hydride.
Oxidation of 1,3-dimethyl-7H-purine-2,6-dione: Common reagents include nitric acid and potassium dichromate.
Reduction of 1,3-dimethyl-7H-purine-2,6-dione: Common reagents include sodium amalgam and zinc dust.
Major Products
Oxidation of but-2-enedioic acid: Maleic anhydride.
Reduction of but-2-enedioic acid: Succinic acid.
Oxidation of 1,3-dimethyl-7H-purine-2,6-dione: 1,3-dimethyluric acid.
Reduction of 1,3-dimethyl-7H-purine-2,6-dione: 1,3-dimethylxanthine.
Wissenschaftliche Forschungsanwendungen
But-2-enedioic acid and 1,3-dimethyl-7H-purine-2,6-dione have various scientific research applications:
Chemistry: Used as intermediates in organic synthesis and as reagents in various chemical reactions.
Biology: Studied for their roles in metabolic pathways and cellular respiration.
Medicine: Theophylline (1,3-dimethyl-7H-purine-2,6-dione) is used as a bronchodilator in the treatment of respiratory diseases.
Industry: But-2-enedioic acid is used in the production of resins, coatings, and as a food additive.
Wirkmechanismus
The mechanism of action of 1,3-dimethyl-7H-purine-2,6-dione (theophylline) involves the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in bronchodilation and relaxation of smooth muscles in the respiratory tract. Theophylline also has anti-inflammatory effects by inhibiting the release of inflammatory mediators.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Maleic acid: An isomer of but-2-enedioic acid with similar chemical properties.
Caffeine: A methylxanthine compound similar to theophylline, used as a central nervous system stimulant.
Aminophylline: A compound containing theophylline and ethylenediamine, used in the treatment of respiratory diseases.
Uniqueness
But-2-enedioic acid is unique due to its role in the citric acid cycle and its industrial applications. 1,3-dimethyl-7H-purine-2,6-dione is unique due to its dual role as a bronchodilator and anti-inflammatory agent in the treatment of respiratory diseases.
Eigenschaften
CAS-Nummer |
88262-96-8 |
|---|---|
Molekularformel |
C11H12N4O6 |
Molekulargewicht |
296.24 g/mol |
IUPAC-Name |
but-2-enedioic acid;1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C7H8N4O2.C4H4O4/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;5-3(6)1-2-4(7)8/h3H,1-2H3,(H,8,9);1-2H,(H,5,6)(H,7,8) |
InChI-Schlüssel |
LLCJBPLWARLCPF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[1-(2-Sulfanylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14402645.png)
![1,4-Naphthalenedione, 2-[(4-nitrophenyl)thio]-](/img/structure/B14402664.png)
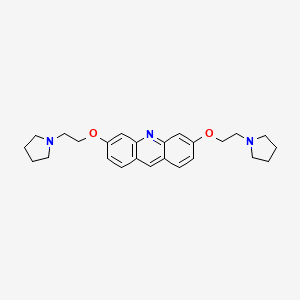



![N-Ethyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea](/img/structure/B14402690.png)
